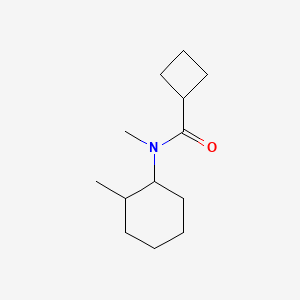![molecular formula C11H12N4O B7510007 N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B7510007.png)
N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide, commonly known as TPA023, is a compound that belongs to the class of drugs known as GABA-A receptor positive allosteric modulators. It has been found to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia.
Wirkmechanismus
TPA023 works by binding to the GABA-A receptor and enhancing the activity of the receptor. This results in an increase in the inhibitory neurotransmitter GABA, which leads to a decrease in neuronal excitability and anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
TPA023 has been found to have a variety of biochemical and physiological effects. It has been shown to increase the activity of the GABA-A receptor, leading to an increase in the inhibitory neurotransmitter GABA. This results in a decrease in neuronal excitability and anxiolytic, antidepressant, and antipsychotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using TPA023 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the GABA-A receptor and its role in various neurological and psychiatric disorders. However, one limitation of using TPA023 in lab experiments is that it is not selective for the GABA-A receptor and can also bind to other receptors, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on TPA023. One area of interest is the development of more selective GABA-A receptor positive allosteric modulators that can target specific subtypes of the receptor. Another area of interest is the investigation of the long-term effects of TPA023 on the brain and its potential for neuroprotection. Finally, there is also interest in exploring the potential therapeutic applications of TPA023 in other neurological and psychiatric disorders.
Synthesemethoden
TPA023 can be synthesized using a variety of methods, including the reaction of 4-(1,2,4-triazol-1-yl)aniline with propanoyl chloride in the presence of a base such as triethylamine. The resulting product can then be purified through recrystallization, and its identity can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
TPA023 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to have anxiolytic, antidepressant, and antipsychotic effects in animal models, and has shown promise in clinical trials for the treatment of anxiety and depression.
Eigenschaften
IUPAC Name |
N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-2-11(16)14-9-3-5-10(6-4-9)15-8-12-7-13-15/h3-8H,2H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHINQXHGCAZJCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-chlorophenyl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7509943.png)

![2-[1-(Pyridin-3-ylmethyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B7509954.png)
![Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone](/img/structure/B7509957.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7509965.png)







![1-Methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea](/img/structure/B7510013.png)
